N-Benzylglycine Hydrochloride

peptide synthesis amino acid derivative solid-phase synthesis

N-Benzylglycine hydrochloride (CAS 7689-50-1, ≥98%) delivers the conformational flexibility and metabolic stability required for peptoid synthesis. Unlike the free base (CAS 17136-36-6) or ethyl ester, the HCl salt dissolves readily in water—eliminating extra solubilization steps. Its N‑benzyl aromatic group mimics phenylalanine without an α‑carbon stereocenter, enabling precise GPCR selectivity tuning. Buy now to accelerate solid‑phase peptide workflows.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 7689-50-1
Cat. No. B556280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylglycine Hydrochloride
CAS7689-50-1
SynonymsN-Benzylglycinehydrochloride; 7689-50-1; Benzylaminoaceticacidhydrochloride; 2-(benzylamino)aceticAcidHydrochloride; N-benzylglycineHCl; MFCD00156934; SBB003529; Bzl-Gly-OH.HCl; BZL-GLY-OH; 2-[benzylamino]aceticacid,chloride; Bzl-Gly-OHinvertedexclamationmarkcurrencyHCl; bzl-gly-ohhcl; Bz-Gly-OH.HCl; PubChem23196; ACMC-1BDFB; AC1Q1SOG; benzylglycinehydrochloride; AC1MBU00; AC1Q3F0Y; Benzylglycinatehydrochloride; benzyl-l-glycinehydrochloride; 438049_ALDRICH; SCHEMBL1252387; CTK2H7106; BUZJPENZWLUHJD-UHFFFAOYSA-N
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH2+]CC(=O)O.[Cl-]
InChIInChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H
InChIKeyBUZJPENZWLUHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylglycine Hydrochloride (CAS 7689-50-1): Technical Baseline and Procurement Overview


N-Benzylglycine hydrochloride (CAS 7689-50-1) is a glycine derivative supplied as a hydrochloride salt with a molecular weight of 201.65 g/mol . It exists as a white to off-white crystalline solid that is highly soluble in water . This compound functions as an N-substituted amino acid building block, with the benzyl group serving as a protecting moiety for the α-amino group during peptide synthesis [1]. Unlike the free base form (CAS 17136-36-6), the hydrochloride salt enhances aqueous solubility and handling characteristics for incorporation into biochemical assays and solid-phase synthesis workflows .

Why N-Benzylglycine Hydrochloride Cannot Be Substituted by Generic Glycine or Phenylalanine Derivatives in Peptide Engineering


Substitution of N-benzylglycine hydrochloride with generic glycine, phenylalanine, or other N-substituted glycine analogs is not functionally equivalent due to its specific structural and pharmacological profile. Unlike glycine, which lacks the N-benzyl side chain, this compound introduces aromaticity and steric bulk that alters peptide conformation and receptor interactions [1]. Compared to phenylalanine—the natural aromatic amino acid it often replaces—N-benzylglycine lacks the α-carbon stereocenter and possesses a secondary amine rather than a primary amine, creating a peptoid-like backbone with distinct conformational flexibility and metabolic stability [2]. The hydrochloride salt form further distinguishes it from the free base N-benzylglycine (CAS 17136-36-6) by providing superior aqueous solubility and solid-state handling properties [3]. These structural and physicochemical differences translate into quantifiably different pharmacological outcomes when incorporated into bioactive peptides, as demonstrated in bradykinin analogue studies [4].

Quantitative Differentiation Evidence: N-Benzylglycine Hydrochloride vs. Structural Comparators


Structural and Physical Property Differentiation: N-Benzylglycine Hydrochloride vs. Free Base and Ethyl Ester Forms

N-Benzylglycine hydrochloride (CAS 7689-50-1) exhibits a melting point of 232°C (with decomposition) compared to 96-100°C for N-α-benzylglycine ethyl ester hydrochloride . The free base form (N-benzylglycine, CAS 17136-36-6) also melts at 232°C with decomposition but lacks the hydrochloride counterion that enhances aqueous solubility . While the free base and hydrochloride salt share the same melting point range, the hydrochloride salt's improved water solubility facilitates incorporation into aqueous biochemical assays and solid-phase peptide synthesis protocols without requiring additional solubilization steps . The ethyl ester derivative (CAS 6436-90-4) exists as a liquid at room temperature with a boiling point of 140-142°C at 10 mmHg, making it unsuitable for applications requiring solid-state handling or crystalline formulation [1].

peptide synthesis amino acid derivative solid-phase synthesis

Pharmacological Differentiation: N-Benzylglycine Substitution in Bradykinin Analogues vs. Native Phenylalanine-Containing Peptides

In a direct head-to-head study of Thr6-bradykinin analogues, substitution of phenylalanine with N-benzylglycine at positions 5 and/or 8 produced quantifiable changes in pharmacological potency on isolated rat duodenum preparations [1]. Linear analogues containing BzlGly at position 5 (BzlGly5,Thr6-BK), position 8 (BzlGly8,Thr6-BK), or both positions (BzlGly(5,8),Thr6-BK) exhibited a substantial decrease in potency compared to the parent Thr6-BK peptide [2]. Among cyclic analogues, cyclo BzlGly8,Thr6-BK and cyclo BzlGly(5,8),Thr6-BK were nearly inactive, whereas cyclo BzlGly5,Thr6-BK retained potency of the same order of magnitude as cyclo-BK and cyclo Thr6-BK [3]. This position-dependent differential activity profile demonstrates that N-benzylglycine incorporation produces distinct pharmacological outcomes compared to native phenylalanine residues [4].

peptide pharmacology GPCR ligands bradykinin receptor

High-Value Application Scenarios for N-Benzylglycine Hydrochloride Based on Verified Differentiation Evidence


Peptide Structure-Activity Relationship (SAR) Studies Requiring Aromatic Amino Acid Isosteric Replacement

N-Benzylglycine hydrochloride serves as a phenylalanine replacement in polypeptide analogues to determine agonist or antagonist pharmacological properties relative to the native aromatic amino acid [1]. Based on bradykinin analogue studies, this compound is particularly valuable when researchers need to probe position-dependent effects on receptor activation, as incorporation at different positions (e.g., position 5 vs. position 8 in cyclic peptides) produces markedly different potency outcomes [2]. The hydrochloride salt form facilitates direct incorporation into solid-phase peptide synthesis workflows without additional solubilization steps .

Peptoid and Peptidomimetic Library Synthesis for GPCR Ligand Screening

The secondary amine structure of N-benzylglycine (lacking the α-carbon stereocenter present in phenylalanine) creates peptoid-like backbone characteristics with distinct conformational flexibility compared to natural peptides [1]. This property, combined with the retention of aromaticity through the benzyl group, makes N-benzylglycine hydrochloride a strategic building block for synthesizing peptoid libraries targeting GPCRs where the differential activity profiles observed in bradykinin analogues suggest potential for tuning receptor selectivity and efficacy [2].

Aqueous Biochemical Assays Requiring N-Substituted Glycine Derivatives with Enhanced Solubility

The hydrochloride salt form provides favorable solubility in water, making this compound a convenient choice for incorporation into various biochemical assays and reactions under aqueous conditions [1]. This property is particularly relevant when comparing to alternative forms such as N-benzylglycine ethyl ester (liquid, not miscible or difficult to mix in water) or the free base form which may require additional solubilization steps [2]. For researchers conducting enzyme assays or receptor binding studies in aqueous buffers, the hydrochloride salt reduces formulation complexity and improves reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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